molecular formula C11H17NO2S B14346342 5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol CAS No. 91340-60-2

5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol

Cat. No.: B14346342
CAS No.: 91340-60-2
M. Wt: 227.33 g/mol
InChI Key: QFEHAQKYVWWSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol is an organic compound with a complex structure that includes a pyridine ring substituted with hydroxyl, methyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Hydroxyl and Methyl Groups: The hydroxyl and methyl groups can be introduced via electrophilic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is often introduced through a nucleophilic substitution reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the sulfanyl group to a thiol.

    Substitution: The methyl and sulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the sulfanyl group could result in a variety of derivatives.

Scientific Research Applications

5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may also act as a radical scavenger, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyridin-3-ol: Lacks the sulfanyl and hydroxyl groups, making it less reactive.

    5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-pyridin-3-ol: Similar structure but without the dimethyl substitution, affecting its chemical properties.

Uniqueness

5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol is unique due to the combination of functional groups that confer specific reactivity and potential biological activity. The presence of both hydroxyl and sulfanyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

91340-60-2

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

5-(1-hydroxypropan-2-ylsulfanylmethyl)-2,4-dimethylpyridin-3-ol

InChI

InChI=1S/C11H17NO2S/c1-7(5-13)15-6-10-4-12-9(3)11(14)8(10)2/h4,7,13-14H,5-6H2,1-3H3

InChI Key

QFEHAQKYVWWSKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1CSC(C)CO)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.